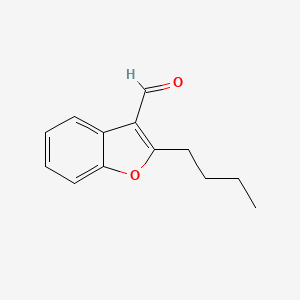

2-Butyl-1-benzofuran-3-carbaldehyde

Descripción

Significance of the Benzofuran (B130515) Scaffold in Chemical Research

The benzofuran nucleus is a fundamental structural unit found in numerous biologically active compounds, which has spurred considerable interest in its application as a scaffold for the development of new therapeutic agents. nih.govijrar.com

Benzofuran and its derivatives are widely distributed in nature, having been isolated from various plant families such as Asteraceae, Rutaceae, and Moraceae, as well as from marine sources and as metabolites of fungi and bacteria. rsc.orgnih.gov These naturally occurring compounds, which include lignans, neolignans, and furocoumarins, have attracted significant attention from synthetic organic chemists due to their diverse and interesting biological and pharmacological properties. rsc.orgnih.gov Examples of complex natural products containing the benzofuran moiety include morphine and the antibiotic rifamycin. rsc.org

The benzofuran scaffold is of great importance in heterocyclic and synthetic organic chemistry. acs.orgnumberanalytics.com Its planar, unsaturated ring system, which includes an oxygen atom, imparts unique electronic characteristics that make it a valuable template for a variety of chemical transformations. numberanalytics.com The development of novel and efficient synthetic methodologies to construct the benzofuran nucleus is an active area of research, driven by the ever-increasing demand for new benzofuran derivatives for applications in medicinal chemistry, agriculture, and materials science. acs.orgnih.gov A variety of synthetic strategies have been developed, often employing transition-metal catalysis, including palladium, copper, and gold-based systems, to facilitate the construction of the benzofuran ring. acs.orgnih.gov

In the realm of medicinal chemistry, the benzofuran scaffold is recognized as a "privileged structure." nih.gov This term, first introduced by Benjamin Evans in 1988, describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org The versatility of the benzofuran nucleus allows for the synthesis of large libraries of compounds with diverse substitution patterns, increasing the probability of discovering new molecules with desired biological activities. nih.govopenochem.org This privileged nature makes the benzofuran scaffold a frequent starting point in drug discovery programs, leading to a higher success rate in identifying new therapeutic agents. openochem.org

Structural Context of the Carbaldehyde Moiety in Benzofuran Derivatives

The introduction of a carbaldehyde (or aldehyde) group onto the benzofuran scaffold, as seen in 2-Butyl-1-benzofuran-3-carbaldehyde, significantly enhances the synthetic utility of the parent molecule.

The aldehyde functional group is a highly versatile reactive handle in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a key participant in a wide range of chemical reactions. These transformations allow for the elaboration of the benzofuran core into more complex structures. The aldehyde can undergo, for example, oxidation to a carboxylic acid, reduction to an alcohol, or can serve as a precursor for the formation of imines, oximes, and hydrazones. ijrar.com Furthermore, the aldehyde group can participate in various carbon-carbon bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions, providing access to a vast array of new benzofuran derivatives with potentially interesting biological properties. The ability of aldehydes to act as photoinitiators in certain chemical reactions further underscores their synthetic importance. beilstein-journals.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-butyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQDWMWCWBOZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 Butyl 1 Benzofuran 3 Carbaldehyde Derivatives

Reactions Involving the Carbaldehyde Group

The aldehyde functional group at the C-3 position of the benzofuran (B130515) ring is a primary site for a variety of chemical transformations, including condensations and reductions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. This reaction is a cornerstone for carbon-carbon bond formation. banglajol.info For 2-butyl-1-benzofuran-3-carbaldehyde, this reaction provides a pathway to a diverse range of derivatives.

The condensation with active methylene (B1212753) compounds such as malononitrile, ethyl cyanoacetate, and cyanoacetamide can be catalyzed by various bases like piperidine, or under microwave irradiation with catalysts like urea. banglajol.inforesearchgate.net These reactions are pivotal in synthesizing compounds with potential applications in materials science and medicinal chemistry. The general scheme involves the reaction of the aldehyde with the active methylene compound to form a stable intermediate, which then undergoes cyclization and tautomerization to yield the final product. scirp.org

Below is a table summarizing the expected products from the Knoevenagel condensation of this compound with various active methylene compounds.

| Active Methylene Compound | Product |

| Malononitrile | 2-((2-butyl-1-benzofuran-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-butyl-1-benzofuran-3-yl)acrylate |

| Cyanoacetamide | 2-cyano-3-(2-butyl-1-benzofuran-3-yl)acrylamide |

Enantioselective Reductions and Subsequent Transformations

The reduction of the carbaldehyde group in this compound to a primary alcohol, (2-butyl-1-benzofuran-3-yl)methanol, opens up avenues for further chemical modifications. Enantioselective reduction methods are of particular interest as they allow for the synthesis of chiral alcohols, which are valuable building blocks in asymmetric synthesis.

While specific studies on the enantioselective reduction of this compound are not extensively documented, general methodologies for the asymmetric reduction of aldehydes can be applied. These methods often employ chiral catalysts or reagents. For instance, biocatalytic reductions using crude plant parts, such as carrots (Daucus carota), have been shown to effectively reduce benzofuran-2-yl methyl ketone with high enantioselectivity, suggesting a similar potential for related aldehydes. scirp.org

The resulting chiral alcohol, (2-butyl-1-benzofuran-3-yl)methanol, can undergo further transformations. For example, it can be used in the synthesis of more complex molecules through esterification, etherification, or substitution reactions at the hydroxyl group.

Condensation Reactions for Fused Heterocycles

The carbaldehyde group of this compound serves as a key electrophile in condensation reactions aimed at constructing fused heterocyclic systems. These reactions are significant for generating novel molecular scaffolds with potential biological activities.

One such reaction is the condensation with hydrazines to form pyrazole (B372694) derivatives. The reaction of an aldehyde with hydrazine (B178648) or its derivatives typically proceeds through the formation of a hydrazone intermediate, which can then undergo cyclization to form the pyrazole ring.

Another important reaction is the formation of oximes through condensation with hydroxylamine. researchgate.net The resulting oxime can be a stable final product or an intermediate for further transformations, such as the synthesis of nitriles via dehydration.

The Gewald reaction offers a pathway to synthesize substituted 2-aminothiophenes by condensing an aldehyde or ketone with an α-cyanoester in the presence of elemental sulfur and a base. nih.govjocpr.comnih.gov Applying this to this compound would be expected to yield a thiophene (B33073) ring fused or appended to the benzofuran system.

The following table outlines potential fused heterocycles that could be synthesized from this compound.

| Reagent | Fused Heterocycle |

| Hydrazine | Pyrazolo[3,4-c]benzofuran derivative |

| Hydroxylamine | Oxime of this compound |

| Ethyl cyanoacetate, Sulfur, Base | 2-Amino-3-ethoxycarbonyl-thieno[3,2-c]benzofuran derivative |

Derivatization at the Benzofuran Core

Functionalization of the benzofuran ring itself provides another layer of chemical diversity for this class of compounds.

Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the benzofuran ring are susceptible to various electrophilic substitution and other functionalization reactions.

Halogenation, particularly bromination, is a common method for introducing a reactive handle onto the benzofuran scaffold. The bromination of benzofuran and its derivatives has been studied, and the reaction often proceeds via the formation of an adduct between the halogen and the heteroaromatic ring. rsc.org The decomposition of this adduct can lead to ring-halogenated products. rsc.org

For this compound, bromination could potentially occur at the C-2 position, which is activated by the oxygen atom of the furan (B31954) ring. The presence of the butyl group at C-2 and the formyl group at C-3 would influence the regioselectivity of the halogenation. Introducing a bromine atom at the C-2 position would yield 2-bromo-2-butyl-1-benzofuran-3-carbaldehyde, a versatile intermediate for cross-coupling reactions to introduce further diversity. Research on related benzofuranones has shown that bromination can be achieved at the C-3 position, suggesting that the specific reaction conditions would be crucial in determining the outcome for this compound. researchgate.net

Metal-Free C-H Functionalization (Azidation, Alkoxylation, Hydroxylation)

Recent advancements in organic synthesis have emphasized the development of metal-free C-H functionalization methods to avoid the cost and toxicity associated with transition metals. rsc.orgresearchgate.netbeilstein-journals.org These approaches offer a greener and more efficient way to introduce functional groups onto the benzofuran skeleton.

Azidation, Alkoxylation, and Hydroxylation: While specific examples for the direct C-H azidation, alkoxylation, and hydroxylation of this compound are not extensively detailed in the provided results, the general principles of metal-free C-H functionalization on benzofuran systems are well-established. These reactions typically involve the use of radical initiators or strong oxidizing agents to activate a C-H bond, followed by the introduction of the desired functional group. For instance, the hydroxylation of aryl halides to phenols and their subsequent conversion to ethers and benzofurans can be achieved using copper catalysis, highlighting a pathway that, while not entirely metal-free, points toward the feasibility of such transformations. nih.gov The development of protocols for the synthesis of 3-substituted-3-arylbenzofuran-2(3H)-ones using sulfuric acid-mediated dehydrative substitution with various nucleophiles including alcohols demonstrates a metal-free approach to C-O bond formation. rsc.org

Introduction of Diverse Heteroatomic Functionalities

The introduction of heteroatoms such as nitrogen, sulfur, and phosphorus into the benzofuran structure is crucial for modifying its electronic properties and biological activity.

Synthesis of Heteroatom-Containing Benzofurans: A variety of methods have been developed to incorporate heteroatoms. For example, a transition-metal-free, one-pot synthesis of fused benzofuranamines has been reported, showcasing an efficient method for constructing nitrogen-containing benzofuran derivatives. nih.gov Furthermore, radical reactions initiated by heteroatom-centered super-electron-donors provide a facile route to 3-substituted benzofurans bearing functionalities with phosphines, thiols, and anilines. ntu.edu.sg The synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives has been achieved through electrophilic cyclization, demonstrating another pathway for introducing sulfur functionalities. rsc.org

Cross-Coupling Reactions on Benzofuran Halides (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to benzofuran halides. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds and has been successfully applied to benzofuran derivatives. organic-chemistry.org This reaction typically involves the coupling of a halo-benzofuran with an organoboron reagent in the presence of a palladium catalyst and a base. mdpi.comnih.gov For example, 2-arylbenzo[b]furan derivatives have been synthesized via Suzuki cross-coupling reactions of 2-halobenzo[b]furans with arylboronic acids. mdpi.comresearchgate.net These reactions often proceed in good to excellent yields and tolerate a wide range of functional groups. mdpi.com The use of aqueous media for these reactions further enhances their green credentials. mdpi.com

Heck Reaction: The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction has been utilized for the synthesis of substituted alkenes from benzofuran halides. organic-chemistry.org The intramolecular Heck reaction is a key step in some synthetic routes to benzofuran derivatives. nih.gov Variations of the Heck reaction, such as the ionic liquid Heck reaction, offer improvements in terms of catalyst recyclability and reaction conditions. wikipedia.org

| Reaction Type | Reactants | Catalyst/Reagents | Product | Ref. |

| Suzuki Coupling | 2-Halobenzo[b]furan, Arylboronic acid | Pd catalyst, Base | 2-Arylbenzo[b]furan | mdpi.comresearchgate.net |

| Heck Reaction | Unsaturated benzofuran halide, Alkene | Pd catalyst, Base | Substituted alkene | wikipedia.orgorganic-chemistry.org |

Construction of Fused Heterocyclic Systems from Benzofuran Derivatives

The benzofuran nucleus serves as a versatile building block for the construction of more complex fused heterocyclic systems. These larger ring systems often exhibit unique biological properties and are of significant interest in medicinal chemistry.

Synthesis of Pyrazolo[5,1-c]mdpi.comresearchgate.netresearchgate.nettriazine Derivatives

The fusion of a pyrazole and a triazine ring to the benzofuran core leads to the formation of pyrazolo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazine derivatives.

Synthetic Strategies: The synthesis of these complex heterocycles can be achieved through multi-step sequences starting from functionalized benzofurans. Although a direct synthesis from this compound is not explicitly described, the reactivity of benzofuran derivatives provides a platform for such transformations. researchgate.net For instance, the reaction of aminopyrazole derivatives, which can potentially be derived from benzofuran precursors, with suitable reagents can lead to the formation of the pyrazolotriazine ring system. researchgate.net The general reactivity of benzofurans as intermediates allows for their use in constructing a variety of novel heterocyclic systems. researchgate.net

Synthesis of Cyclopropane (B1198618) Benzofuran Derivatives

The introduction of a cyclopropane ring to the benzofuran scaffold results in derivatives with unique conformational constraints and potential biological activities.

Formation of Cyclopropane Ring: While a specific method starting from this compound is not detailed, the synthesis of cyclopropane-containing benzofurans can be envisaged through various cyclopropanation reactions. These reactions could involve the treatment of an appropriate unsaturated benzofuran derivative with a carbene or carbenoid source.

Synthesis of Quinoline (B57606) Derivatives

The fusion or linkage of a quinoline moiety to a benzofuran ring system results in hybrid molecules with potentially enhanced or novel biological activities. researchgate.net

One-Pot Synthesis: A facile and efficient one-pot, three-step procedure has been developed for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.netscielo.brresearchgate.net This method involves the reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with various substituted salicylaldehydes in the presence of a base. scielo.brresearchgate.net The reaction proceeds through a Williamson ether synthesis, followed by hydrolysis of the ester group and an intramolecular electrophilic cyclization. scielo.br This approach provides a straightforward route to a variety of substituted 2-benzofuranyl-quinoline-3-carboxylic acids in good yields. scielo.brresearchgate.net The electronic nature of the substituents on the salicylaldehyde (B1680747) appears to have little effect on the reaction outcome. scielo.brresearchgate.net

| Fused System | Starting Materials | Key Steps | Product | Ref. |

| Pyrazolo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazine | Benzofuran derivatives, Aminopyrazoles | Cyclization | Pyrazolo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazine derivatives | researchgate.netresearchgate.net |

| Quinoline | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Salicylaldehydes | Williamson ether synthesis, Hydrolysis, Intramolecular cyclization | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | researchgate.netscielo.brresearchgate.net |

Assembly of Benzofuran-Thieno[3,2-b]indole-Cored Heteroacenes

The synthesis of complex N,O,S-heteroacenes, specifically 6H-benzofuro[2',3':4,5]thieno[3,2-b]indoles, can be envisioned starting from derivatives of this compound. A plausible synthetic strategy involves a multi-step sequence culminating in a Fischer indolization reaction. nih.govacs.orgnih.gov While the direct use of this compound is not explicitly detailed in the literature for this specific heteroacene assembly, a closely related pathway starting from 3-chlorobenzofuran-2-carbaldehydes provides a clear blueprint. nih.govacs.orgnih.gov

Adapting this methodology, a hypothetical precursor, 2-butyl-3-chloro-1-benzofuran-2-carbaldehyde, would be required. The synthetic sequence would commence with the substitution of the chlorine atom at the C-3 position with a thioglycolate moiety. This is followed by the conversion of the carbaldehyde group at the C-2 position into a nitrile (CN) group. The resulting intermediate would then undergo a base-promoted cyclization to afford a methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate derivative. nih.govacs.orgnih.gov

The crucial final step is the Fischer indolization of this thieno[3,2-b]benzofuran intermediate. This reaction, typically carried out in a one-pot procedure, would lead to the formation of the desired 6H-benzofuro[2',3':4,5]thieno[3,2-b]indole core. nih.govacs.orgnih.gov The presence of the butyl group at the initial benzofuran C-2 position would result in a correspondingly substituted final heteroacene.

The yields for the formation of various substituted 6H-benzofuro[2',3':4,5]thieno[3,2-b]indoles from their respective precursors have been reported to be in the range of 43% to 75%. nih.gov

Table 1: Examples of Synthesized 6H-Benzofuro[2',3':4,5]thieno[3,2-b]indoles and their Reported Yields

| Compound Name | Yield (%) | Melting Point (°C) |

| 6H-Benzofuro[2',3':4,5]thieno[3,2-b]indole | 75 | 285–286 |

| 9-(tert-Butyl)-6H-benzofuro[2',3':4,5]thieno[3,2-b]indole | 43 | 243–244 |

| 13H-Benzo[g]benzofuro[2',3':4,5]thieno[3,2-b]indole | 46 | 249–250 |

Data sourced from a study on the synthesis of related heteroacenes. nih.gov

Modular Assembly of Furotropones and Benzofurotropones

A modular and efficient approach for the synthesis of furotropones and benzofurotropones has been developed, which can be conceptually applied to derivatives of this compound. acs.orgfigshare.com This method utilizes a three-step process beginning with the directed α-lithiation of a benzofuran-3-carboxaldehyde. In the context of our subject compound, the presence of the butyl group at the 2-position would influence the initial lithiation step.

The synthesis commences with the reaction of the this compound with a suitable lithium amide base to generate a lithiated species. This is followed by an in-situ reaction with a variety of aldehydes to furnish 3-formyl-2-furylcarbinol analogues. These carbinol intermediates are then subjected to a bismuth(III)-catalyzed furfurylation with a 1,3-dicarbonyl compound. acs.org

The final and key step in this modular assembly is an unusual base-promoted intramolecular aldol (B89426) condensation. This cyclization reaction of the resulting tricarbonyl intermediate yields the polysubstituted benzofurotropone structure. acs.org This synthetic strategy allows for the rapid assembly of a diverse range of functionalized and polysubstituted benzofurotropones from readily available starting materials.

The yields for the synthesis of various substituted furotropones and benzofurotropones have been reported to be good, with examples ranging from 60% to 75% for the key intermediates. acs.org

Table 2: Examples of Intermediates in the Synthesis of Furotropones and Benzofurotropones

| Compound Name | Starting Material | Yield (%) |

| 2-(2-Acetyl-3-oxo-1-phenylbutyl)benzofuran-3-carbaldehyde | 2-(Hydroxy(phenyl)methyl)benzofuran-3-carbaldehyde | 60 |

| 2-(2-Acetyl-3-oxo-1-(thiophen-2-yl)butyl)furan-3-carbaldehyde | 2-(Hydroxy(thiophen-2-yl)methyl)furan-3-carbaldehyde | 75 |

| 2-([1,1'-Biphenyl]-4-yl(hydroxy)methyl)furan-3-carbaldehyde | Furan-3-carbaldehyde and [1,1'-biphenyl]-4-carbaldehyde | - |

Data sourced from a study on the modular assembly of furotropones and benzofurotropones. acs.org The yields for the final cyclized products are generally good.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step process through which chemical reactions occur is fundamental to controlling and optimizing the synthesis of target molecules like 2-Butyl-1-benzofuran-3-carbaldehyde.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Research into the synthesis of 2-arylbenzofuran-3-carbaldehydes has shed light on a novel organocatalytic [3+2] annulation/oxidative aromatization reaction. rsc.orgresearchgate.net This approach offers a chemo- and regioselective route to this class of compounds without the need for transition metals or harsh oxidants. rsc.orgresearchgate.net

The proposed mechanism for the formation of 2-arylbenzofuran-3-carbaldehydes, which can be extended to 2-alkyl derivatives like the butyl-substituted target compound, involves an unprecedented direct α-arylation pathway. rsc.orgresearchgate.net While the specific substrates in the cited study are enals and 2-halophenols or β-naphthols, the fundamental steps of the organocatalytic cycle provide a framework for understanding the formation of the 2-substituted-1-benzofuran-3-carbaldehyde scaffold.

A plausible reaction pathway, catalyzed by a secondary amine, is initiated by the formation of an enamine intermediate. This is followed by a Michael addition of the phenoxide to the enamine, subsequent intramolecular cyclization, and finally, an oxidative aromatization to yield the benzofuran (B130515) ring system.

Table 1: Key Steps in the Proposed Organocatalytic Synthesis of 2-Arylbenzofuran-3-carbaldehydes

| Step | Description | Intermediate(s) |

|---|---|---|

| 1 | Formation of enamine | Enamine from enal and organocatalyst |

| 2 | Michael Addition | Attack of phenoxide on the enamine |

| 3 | Intramolecular Cyclization | Ring closure to form the dihydrobenzofuran ring |

This table is a generalized representation based on the organocatalytic synthesis of 2-arylbenzofuran-3-carbaldehydes. rsc.orgresearchgate.net

Radical reactions, often involving single electron transfer (SET) processes, offer alternative and powerful strategies for the construction of heterocyclic systems like benzofurans. While specific studies on the radical reactions of this compound are not extensively documented, the general principles of radical-mediated benzofuran synthesis are well-established.

The formation of the benzofuran ring can be initiated by a radical cyclization of a suitably substituted precursor. For instance, the reaction of o-hydroxyphenyl-substituted alkynes can proceed via a radical mechanism to form the benzofuran core. A comprehensive review of benzofuran synthesis highlights catalyst-free methods involving the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds through radical intermediates. nih.gov

In the context of SET, while direct evidence for this compound is lacking, related studies on other benzofuran derivatives provide insight. The general approach involves the generation of a radical species which then undergoes a series of steps including cyclization and subsequent reactions to form the final product.

Intramolecular transformations, particularly those involving C-H insertion, represent an efficient and atom-economical approach to the synthesis of complex cyclic systems. Research has demonstrated the synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans through a rhodium-catalyzed intramolecular C-H insertion reaction. This process involves the generation of an α-imino rhodium carbene from an N-sulfonyl-1,2,3-triazole, which then undergoes an intramolecular sp3 C-H insertion to form the dihydrobenzofuran ring. Subsequent elimination can then lead to the aromatic benzofuran.

While this specific methodology may not directly produce this compound, it highlights a key mechanistic pathway for the formation of the core benzofuran structure with substitution at the 2 and 3 positions. The efficiency and selectivity of such reactions are highly dependent on the catalyst and the nature of the substrate.

Spirocycles, molecules containing two rings connected by a single common atom, are of significant interest in medicinal chemistry. The benzofuran moiety can serve as a scaffold for the construction of spirocyclic systems. One notable example is the synthesis of benzofuran spiro-pyrrolidine derivatives through a [3+2] azomethine ylide cycloaddition reaction.

In this type of reaction, a benzofuran derivative, such as a (Z)-3-benzylidenebenzofuran-2(3H)-one, reacts with an amino acid (e.g., sarcosine) and a dipolarophile (e.g., ninhydrin) in a one-pot, three-component reaction. The mechanism involves the in-situ generation of an azomethine ylide from the amino acid and the carbonyl compound, which then undergoes a [3+2] cycloaddition with the exocyclic double bond of the benzofuranone. This reaction proceeds with high diastereoselectivity, leading to the formation of a spiro-pyrrolidine ring fused to the benzofuran core.

Table 2: Components of a Three-Component Spirocyclization Reaction

| Component | Role | Example |

|---|---|---|

| Benzofuran Derivative | Dipolarophile Precursor | (Z)-3-benzylidenebenzofuran-2(3H)-one |

| Amino Acid | Azomethine Ylide Precursor | Sarcosine |

This table illustrates the components used in the synthesis of benzofuran spiro-pyrrolidine derivatives.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely employed to study the energetics of reaction pathways and the structures of transition states. Such studies can provide a detailed, atomistic view of how a reaction proceeds.

For instance, in the context of benzofuran chemistry, computational studies have been used to investigate the selective reduction of the benzofuran system. These studies can rationalize why a particular catalyst or set of reaction conditions leads to a specific product by calculating the activation energies for different possible reaction pathways. By comparing the energy barriers for competing pathways, researchers can predict the most likely mechanism.

A general approach in computational analysis of a reaction mechanism involves:

Locating Stationary Points: Identifying the geometric structures and energies of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Reaction Pathways: Using methods like the Intrinsic Reaction Coordinate (IRC) to map the entire path from reactants to products.

Analyzing Electronic Structure: Examining the changes in electron density, bond orders, and orbital interactions along the reaction pathway to understand the chemical transformations.

These computational insights are crucial for designing new catalysts and reaction conditions to improve the synthesis of complex molecules like this compound.

Molecular Docking Simulations for Structure-Activity Relationships

Following a comprehensive search of scientific literature and chemical databases, no specific molecular docking or structure-activity relationship (SAR) studies have been published for the compound this compound. While research exists for the broader class of benzofuran derivatives, the specific substitutions of a butyl group at the 2-position and a carbaldehyde group at the 3-position have not been the subject of detailed computational analysis in the public domain.

The investigation into the interactions of small molecules with biological targets through molecular docking is a cornerstone of modern drug discovery and medicinal chemistry. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity, and specificity, and guiding the design of more potent and selective analogs. Similarly, SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity.

Although direct studies on this compound are unavailable, the broader body of research on benzofurans indicates the importance of the substituents on the benzofuran core in determining their biological effects. For instance, studies on other benzofuran derivatives have explored their potential as anticancer agents and inhibitors of enzymes like sortase A. These studies consistently highlight that the nature and position of substituent groups significantly influence the compound's interaction with protein binding sites.

The absence of specific molecular docking data for this compound means that detailed information regarding its binding modes, key interacting amino acid residues, and binding energies with any specific protein target remains unelucidated. Consequently, a data table summarizing such findings cannot be generated at this time.

Future research initiatives focusing on the synthesis and biological evaluation of this compound would be necessary to generate the experimental data required for meaningful molecular docking simulations and the subsequent development of a comprehensive structure-activity relationship profile for this particular compound. Such studies would be invaluable in uncovering its potential therapeutic applications and in guiding the rational design of novel benzofuran-based agents.

Applications in Advanced Chemical Science Excluding Prohibited Content

Role as a Versatile Scaffold in Drug Discovery and Design

The benzofuran (B130515) core is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. scienceopen.commdpi.com Its structure allows for interactions with various biological targets, making it a focal point for the design of new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For benzofuran derivatives, SAR studies have revealed critical insights into the structural requirements for eliciting specific pharmacological effects. ku.ac.ae Research has consistently shown that the nature and position of substituents on the benzofuran ring system are pivotal in determining the molecule's potency and selectivity. nih.gov

Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 and C-3 positions were often crucial for cytotoxic activity against cancer cells. nih.gov This highlights the potential significance of the butyl group at C-2 and the carbaldehyde at C-3 in a compound like 2-Butyl-1-benzofuran-3-carbaldehyde. The introduction of various substituents at these and other positions can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. nih.gov

| Position on Benzofuran Ring | Type of Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Ester or Heterocyclic Rings | Considered crucial for cytotoxic activity in early studies. | nih.gov |

| C-2 | Aryl Groups | Often investigated for anti-cancer, anti-inflammatory, and antibacterial activities. | scienceopen.com |

| C-3 | Benzoyl Groups | Derivatives have been developed as potent antiproliferative agents. | mdpi.com |

| General | Hybridization with other pharmacophores | Can create hybrid molecules with dual-action mechanisms, such as PI3K/VEGFR-2 inhibition. | nih.gov |

The development of chemical libraries is a key strategy in modern drug discovery, allowing for the screening of a large number of related compounds to identify lead molecules. The benzofuran scaffold is an excellent foundation for creating such libraries due to its synthetic tractability. researchgate.net Diversity-oriented synthesis approaches enable the generation of a wide range of benzofuran derivatives with varied structural features and physicochemical properties. acs.org

A common strategy involves using readily available starting materials, such as substituted salicylaldehydes and various boronic acids or halides, to construct the benzofuran core and introduce diversity. researchgate.netacs.org For instance, methods have been developed to synthesize libraries of 2-arylbenzofuran-3-carboxamides and related structures. acs.org These synthetic protocols are flexible and allow for systematic variation at multiple positions on the scaffold, resulting in libraries of lead-like compounds suitable for high-throughput screening. researchgate.netacs.org The synthesis of a library of benzofuran-based thiosemicarbazides was recently undertaken to evaluate their potential as quorum sensing inhibitors. nih.gov

| Step | Reaction | Building Blocks / Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Benzofuran Ring Formation | Salicylaldehydes, Ethyl 2-diazoacetate | Constructs the core 3-carboxyfunctionalized benzofuran scaffold. | acs.org |

| 2 | Functionalization (e.g., Suzuki Coupling) | Aryl boronic acids or halides, Palladium catalyst | Introduces diverse aryl groups at the C-2 position. | researchgate.net |

| 3 | Amidation | Primary or secondary amines | Modifies the C-3 carboxylate to form a diverse set of amides. | researchgate.netacs.org |

Utility in Materials Science

The unique electronic properties of the benzofuran ring system, characterized by its π-conjugated structure, make its derivatives highly suitable for applications in materials science, particularly in the field of organic electronics. nih.gov

Organic semiconductors are the active components in a variety of electronic devices. The development of these materials is a major focus of research, and benzofuran derivatives have emerged as promising candidates. nih.gov The delocalized π-electrons in the benzofuran structure facilitate charge transport, a fundamental requirement for a semiconductor. acs.org The presence of the oxygen heteroatom influences the electronic energy levels (HOMO/LUMO) of the molecule, which can be further tuned by chemical modification. tdl.org

The rigid, planar structure of benzofuran derivatives can promote ordered molecular packing in the solid state, which is crucial for efficient charge carrier mobility. acs.org Researchers have designed and synthesized novel benzofuran-containing molecules that exhibit high charge transport properties, making them comparable to established thiophene-based materials. acs.orgrsc.org

Organic optoelectronic devices, which convert light into electricity or vice versa, rely on materials that possess both favorable electronic and photophysical properties. Benzofuran derivatives have been successfully incorporated into several types of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Phototransistors (OPTs). acs.org

Many benzofuran derivatives exhibit strong fluorescence, high quantum yields, and good thermal stability, which are desirable properties for the emissive layer in OLEDs. nih.gov For example, specific phenylanthracene-substituted benzofuran derivatives have been synthesized and used as blue fluorescent emitters in OLEDs, achieving high efficiency. ingentaconnect.com Furthermore, multifunctional materials based on a benzo nih.govacs.orgthieno[3,2-b]benzofuran core have been developed that uniquely combine high charge carrier mobility with strong luminescence, making them suitable for simultaneous use in OLEDs, Organic Field-Effect Transistors (OFETs), and OPTs. acs.org

| Device Type | Benzofuran Derivative | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| OLED | 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran | External Quantum Efficiency (EQE) | 3.10% | ingentaconnect.com |

| OLED | 2,7-diphenylbenzo nih.govacs.orgthieno[3,2-b]benzofuran (BTBF-DPh) | Current Efficiency | 2.96 cd/A | acs.org |

| OFET | 2,7-diphenylbenzo nih.govacs.orgthieno[3,2-b]benzofuran (BTBF-DPh) | Carrier Mobility | 0.181 cm² V⁻¹ s⁻¹ | acs.org |

| OPT | 2,7-diphenylbenzo nih.govacs.orgthieno[3,2-b]benzofuran (BTBF-DPh) | Responsivity | 2.07 × 10³ A W⁻¹ | acs.org |

Agrochemical Research Applications

The biological activity of benzofuran derivatives extends to the field of agrochemical research. mdpi.com Compounds containing the benzofuran scaffold are investigated for their potential use as herbicides, pesticides, and plant growth regulators. researchgate.net

Research has explored the use of related benzofuroxan (B160326) derivatives as agents for the pre-sowing treatment of agricultural crop seeds. nih.gov Studies have shown that treatment with these water-soluble salts can lead to improved seed germination and, in some instances, the suppression of microflora growth on the seeds. nih.gov The development of effective, low-toxicity substances for promoting crop growth is a significant goal in modern agriculture, and benzofuran-based compounds represent a promising area of investigation. nih.gov Additionally, some benzofuran compounds have been patented as fungicides against phytopathogenic fungi, indicating their potential to protect crops from disease. nih.gov

Supramolecular Chemistry Aspects of this compound

The field of supramolecular chemistry investigates the intricate assemblies of molecules held together by non-covalent interactions. These interactions, though weaker than covalent bonds, are pivotal in governing molecular recognition, which is the specific binding of a substrate to a host molecule. For a molecule such as this compound, its structural features—a planar aromatic benzofuran core, a flexible butyl group, and a polar carbaldehyde functional group—provide multiple points for potential non-covalent interactions. These include hydrogen bonding, π-π stacking, van der Waals forces, and dipole-dipole interactions.

The benzofuran ring system, being electron-rich, can readily participate in π-π stacking interactions with other aromatic systems. illinois.edu Furthermore, the oxygen atom within the furan (B31954) ring and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors. The butyl group, while primarily contributing to the molecule's steric profile, can also engage in van der Waals interactions. These collective non-covalent forces are fundamental to the way this compound may interact with other molecules, including catalysts, to form organized supramolecular structures.

A study on the non-covalent interactions of a simpler, related system, the benzofuran-formaldehyde complex, revealed that the two molecules align in a nearly parallel fashion. illinois.edu This orientation is primarily stabilized by a π-π interaction, with a significant contribution from dispersion forces. illinois.edu The interaction energy was calculated to be approximately 20 kJ mol⁻¹, a considerable force for a non-covalent bond. illinois.edu This provides a foundational model for understanding how the benzofuran moiety of this compound could interact with other π-systems.

Molecular Recognition Phenomena within Organocatalysis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to accelerate chemical reactions. A key principle underpinning enantioselective organocatalysis is molecular recognition, where the catalyst and substrate(s) form a well-defined transition state assembly stabilized by a network of non-covalent interactions. nih.gov The precise spatial arrangement within this assembly dictates the stereochemical outcome of the reaction.

While specific research on the molecular recognition of this compound in organocatalysis is not extensively documented, we can infer its potential behavior from studies on related benzofuran derivatives and general principles of organocatalysis. The aldehyde functional group is a common handle in organocatalysis, often activated through the formation of an iminium or enamine ion with a chiral amine catalyst.

The stereoselectivity of many organocatalytic reactions is determined by the subtle balance of attractive and repulsive non-covalent interactions in the transition state. nih.gov For a substrate like this compound, the benzofuran ring could engage in π-stacking or CH/π interactions with the aryl groups of a chiral catalyst, such as a diarylprolinol ether or a phosphoric acid catalyst. nih.gov These interactions can shield one face of the reactive intermediate, directing the approach of the other reactant and thereby controlling the stereochemistry.

In one instance of an organocatalytic reaction producing 2-arylbenzofuran-3-carbaldehydes, an enal was reacted with a halophenol in the presence of a chiral secondary amine catalyst. rsc.org The proposed mechanism involves the formation of a chiral iminium ion, which then undergoes a series of steps to form the benzofuran ring. The stereochemical control in such reactions is often governed by the non-covalent interactions between the catalyst and the substrates within the transition state assembly.

The butyl group at the 2-position of this compound would likely play a significant steric role in the transition state. Its size and conformational flexibility could influence the orientation of the substrate within the catalyst's chiral pocket, potentially enhancing or diminishing the facial bias created by the primary non-covalent interactions.

The table below summarizes the potential non-covalent interactions that this compound could engage in within an organocatalytic system, based on its structural components and established principles of molecular recognition.

| Structural Feature of this compound | Potential Non-Covalent Interaction | Potential Role in Molecular Recognition |

| Benzofuran Ring | π-π Stacking, CH/π Interactions | Orientation of the substrate relative to the catalyst's chiral environment. |

| Aldehyde Group | Hydrogen Bonding, Dipole-Dipole Interactions | Binding to the catalyst's active site; activation of the substrate. |

| Furan Oxygen Atom | Hydrogen Bonding | Anchoring the substrate to the catalyst. |

| Butyl Group | van der Waals Interactions, Steric Hindrance | Influencing the conformational preference of the bound substrate; fine-tuning stereoselectivity. |

The interplay of these interactions is crucial for effective molecular recognition and the subsequent stereochemical control in organocatalytic transformations involving substrates like this compound. While direct experimental data for this specific compound is limited, the foundational principles of supramolecular chemistry and organocatalysis provide a strong framework for predicting its behavior.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical syntheses of 2-substituted-1-benzofuran-3-carbaldehydes often involve multi-step sequences that may suffer from limitations such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant waste. Future research is increasingly directed towards the development of more efficient and environmentally benign synthetic strategies.

One promising area is the application of transition-metal-catalyzed cross-coupling and annulation reactions. Methodologies that can construct the benzofuran (B130515) core and introduce the butyl and formyl groups in a convergent and atom-economical manner are highly sought after. For instance, catalytic systems based on palladium, copper, or gold could enable the direct coupling of appropriately functionalized phenols and alkynes, followed by an in-situ formylation step.

Furthermore, the exploration of photochemical and electrochemical methods offers sustainable alternatives to traditional thermal reactions. These approaches can often proceed under mild conditions, reducing energy consumption and minimizing the formation of byproducts. The development of a photosensitized or electro-oxidative cyclization-formylation cascade to access 2-butyl-1-benzofuran-3-carbaldehyde from simple precursors represents a significant future goal.

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

The chemical reactivity of this compound is largely dictated by the aldehyde functionality and the electron-rich benzofuran ring system. While standard transformations of the aldehyde group (e.g., oxidation, reduction, olefination) are well-established, there remains considerable scope for discovering novel reactivity profiles.

A key area of future investigation lies in the design and implementation of cascade or domino reactions initiated at the aldehyde or another position on the benzofuran ring. Such processes, where multiple bond-forming events occur in a single synthetic operation, significantly enhance molecular complexity and synthetic efficiency. For example, a catalytic process that couples an initial reaction at the aldehyde with a subsequent functionalization of the benzofuran core could provide rapid access to diverse and complex molecular scaffolds.

The development of enantioselective transformations of this compound is another important frontier. The synthesis of chiral derivatives is of paramount importance for applications in medicinal chemistry and materials science. Future research will likely focus on the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of reactions involving this aldehyde.

Advanced Computational Studies for Rational Design and Mechanistic Insights

Computational chemistry is poised to play an increasingly integral role in the study of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

These computational tools can be employed for the rational design of novel synthetic routes. By modeling reaction pathways and transition states, researchers can predict the feasibility of new transformations and optimize reaction conditions to improve yields and selectivities. For instance, computational screening of different catalysts and ligands for a proposed cross-coupling reaction could accelerate the discovery of an efficient synthetic protocol.

Furthermore, computational studies are invaluable for elucidating the mechanisms of known and newly discovered reactions. A detailed understanding of the reaction mechanism at the molecular level is crucial for controlling the outcome of a chemical process. Future research will likely involve a synergistic approach, where experimental findings are rationalized and further guided by computational modeling, leading to a more profound understanding of the chemical behavior of this compound.

Integration with Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally sustainable. The future synthesis of this compound will undoubtedly be guided by these principles.

This includes the use of renewable starting materials, the development of solvent-free or aqueous reaction media, and the minimization of waste generation. The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key metric in evaluating new synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2-Butyl-1-benzofuran-3-carbaldehyde in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly employed to assess purity, while nuclear magnetic resonance (NMR; , ) and mass spectrometry (MS) are critical for structural confirmation. Cross-referencing spectral data with literature values ensures accuracy. For impurities, use gradient elution protocols to resolve closely related byproducts .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow strict safety protocols: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation. Post-experiment, segregate waste into halogenated organic containers and coordinate with certified waste management services for disposal .

Q. What synthetic routes are reported for this compound, and what are their efficiency metrics?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of benzofuran derivatives, followed by alkylation. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl, solvent polarity) to improve yields. Reported yields range from 60–75%, with purity ≥98% achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, temperature) or impurity profiles. Perform dose-response curves with rigorous controls, validate compound purity via HPLC-MS, and replicate assays across multiple cell lines. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity) .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor parent compound depletion via LC-MS/MS over time. For Phase II metabolism, supplement with UDP-glucuronic acid or glutathione. Apply kinetic models (e.g., intrinsic clearance calculation) to predict in vivo behavior .

Q. How can computational modeling aid in elucidating the mechanism of action of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to target proteins (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Combine with QSAR models to correlate structural features (e.g., aldehyde group, alkyl chain length) with activity .

Data-Driven Research Considerations

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cellular assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For high-throughput screens, apply Z’-factor analysis to validate assay robustness. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can researchers address batch-to-batch variability in this compound during longitudinal studies?

- Methodological Answer : Characterize each batch via NMR, HPLC, and elemental analysis. Establish a certificate of analysis (CoA) for critical parameters (purity, water content). Use internal standards (e.g., deuterated analogs) in assays to normalize inter-batch variability .

Ethical and Regulatory Compliance

Q. What ethical guidelines apply to using this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.